Isopropoxy(phenyl)silane: A Comprehensive Technical Guide to its Synthesis and Properties
Isopropoxy(phenyl)silane: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropoxy(phenyl)silane is a versatile organosilicon compound that has garnered significant interest in various chemical fields. It serves as a highly efficient stoichiometric reductant in metal-catalyzed hydrofunctionalization reactions, offering advantages such as decreased catalyst loadings, lower reaction temperatures, and broader solvent and functional group tolerance.[1][2][3][4] Its utility extends to being a coupling agent, a surface modifier to enhance hydrophobicity, and a component in the synthesis of silicone-based polymers, thereby improving mechanical strength and thermal stability.[5] This technical guide provides an in-depth overview of the synthesis and key physicochemical properties of isopropoxy(phenyl)silane, presenting the information in a structured and accessible format for researchers and professionals in drug development and material science.
Synthesis of Isopropoxy(phenyl)silane
The synthesis of isopropoxy(phenyl)silane can be achieved through the reaction of phenylsilane (B129415) with isopropanol (B130326). A notable method, adapted from a procedure reported by Yamada et al., utilizes a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂).[1] This process selectively forms the monoalkoxysilane with diisopropoxy(phenyl)silane as only a minor byproduct.[1]
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of isopropoxy(phenyl)silane.
Detailed Experimental Protocol
While the precise, step-by-step protocol may vary, a general procedure based on the literature involves the following:
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Reactant Charging: In a suitable reaction vessel, phenylsilane and isopropanol are combined.
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Catalyst Introduction: A catalytic amount of copper(II) hexafluoroacetylacetonate is added to the reactant mixture.
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Reaction: The reaction mixture is stirred at a controlled temperature for a specific duration to ensure the complete conversion of the starting materials.
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Purification: Following the reaction, the crude product is purified, typically by distillation, to isolate the isopropoxy(phenyl)silane from any unreacted starting materials, the catalyst, and byproducts.
Properties of Isopropoxy(phenyl)silane
Isopropoxy(phenyl)silane is a colorless liquid with a range of well-documented physical and chemical properties.[5] These properties are crucial for its application in various chemical processes.
Physicochemical Properties
The table below summarizes the key quantitative data for isopropoxy(phenyl)silane.
| Property | Value |
| CAS Number | 910037-63-7 |
| Molecular Formula | C₉H₁₄OSi |
| Molecular Weight | 166.29 g/mol |
| Appearance | Colorless liquid |
| Density | 0.926 g/mL |
| Refractive Index (n20/D) | 1.4799 |
| Storage Temperature | 2-8°C |
Data sourced from multiple chemical suppliers and research articles.[5][6][7][8]
Chemical Reactivity and Applications
Isopropoxy(phenyl)silane is recognized as a superior stoichiometric reductant compared to phenylsilane in metal-catalyzed Mukaiyama hydrofunctionalizations.[6][7] Its application allows for a significant reduction in catalyst loading, lower reaction temperatures, and the use of a wider variety of solvents.[1][6][7] This reagent serves as a hydride source for alkene hydrofunctionalization reactions, including the hydrogenation of olefins, branch-selective olefin cross-coupling reactions, and Markovnikov alkene hydration/amination reactions.[6]
Logical Relationship of Applications
The following diagram illustrates the logical relationship between the properties of isopropoxy(phenyl)silane and its primary applications.
Conclusion
Isopropoxy(phenyl)silane is a valuable reagent with well-defined synthetic routes and a compelling profile of chemical properties that make it highly suitable for a range of applications, particularly in catalysis and materials science. Its role as an efficient reductant opens avenues for more sustainable and efficient chemical transformations. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique characteristics of isopropoxy(phenyl)silane in their work.
References
- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Isopropoxy(phenyl)silane 910037-63-7 [sigmaaldrich.com]
- 7. Sigma Aldrich Isopropoxy(Phenyl)Silane 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. Isopropoxy(phenyl)silane 910037-63-7 [sigmaaldrich.com]
